Technical Monograph: 2-(2-Nitrophenyl)acetohydrazide
Technical Monograph: 2-(2-Nitrophenyl)acetohydrazide
Synthesis, Reactivity Profile, and Pharmacophore Potential
Executive Summary
2-(2-Nitrophenyl)acetohydrazide (CAS: 114953-81-0) is a bifunctional organic building block characterized by an ortho-nitro group on the phenyl ring and a flexible acetohydrazide side chain. It serves as a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly 1,3,4-oxadiazoles, 1,2,4-triazoles, and indole derivatives. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity landscape, designed to facilitate its application in pharmaceutical research.
Chemical Identity & Structural Analysis[1][2]
The compound features a benzene ring substituted at the ortho position with a nitro group (
Table 1: Physicochemical Profile
| Property | Data | Source/Notes |
| IUPAC Name | 2-(2-Nitrophenyl)acetohydrazide | |
| CAS Number | 114953-81-0 | Validated via BOC Sciences |
| Molecular Formula | ||
| Molecular Weight | 195.18 g/mol | |
| Melting Point | 149–151 °C (422–424 K) | Recrystallized from MeOH/Water [1] |
| Crystal System | Monoclinic | Space group |
| Solubility | Soluble in DMSO, DMF, hot Methanol/Ethanol | Low solubility in cold water |
Structural Insight: X-ray diffraction analysis reveals that the acetohydrazide plane is nearly perpendicular to the benzene ring (dihedral angle ~87.6°), minimizing steric clash with the ortho-nitro group. The nitro group itself is twisted by approximately 19.3° relative to the benzene ring [1].
Synthetic Pathways[3][4][5][6]
The industrial and laboratory standard for synthesizing 2-(2-Nitrophenyl)acetohydrazide involves the hydrazinolysis of 2-nitrophenylacetic acid esters. This nucleophilic acyl substitution is preferred over direct reaction with the acid to avoid salt formation and improve yield.
3.1. Primary Synthesis Protocol
Precursor: Methyl 2-(2-nitrophenyl)acetate or Ethyl 2-(2-nitrophenyl)acetate.
Reagent: Hydrazine hydrate (
Mechanism: The reaction proceeds via the attack of the hydrazine nucleophile on the ester carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the alkoxide leaving group.
DOT Diagram: Synthesis Workflow
Figure 1: Step-wise synthesis pathway via hydrazinolysis of the methyl ester.
Reactivity Landscape & Pharmacophore Generation
The utility of 2-(2-Nitrophenyl)acetohydrazide lies in its "Dual Reactivity":
-
Hydrazide Reactivity: The terminal amino group (
) is a potent nucleophile, ready for condensation or cyclization. -
Nitro Group Reactivity: The ortho-nitro group allows for reductive cyclization strategies (e.g., to indoles or quinolines) or reduction to an aniline derivative.
4.1. Pathway A: Schiff Base Formation (Hydrazones)
Reaction with aromatic aldehydes or ketones yields hydrazones (Schiff bases). These derivatives often exhibit enhanced biological activity (anticonvulsant, antimicrobial) compared to the parent hydrazide due to the formation of a conjugated azomethine linker (
4.2. Pathway B: Heterocyclic Cyclization (1,3,4-Oxadiazoles)
The hydrazide is a precursor to 1,3,4-oxadiazoles, a privileged scaffold in medicinal chemistry.
-
Method 1 (Oxidative Cyclization): Reacting the Schiff base with oxidative agents like Iodine (
) or Mercuric Oxide ( ). -
Method 2 (Thiolation): Reaction with Carbon Disulfide (
) in alkaline medium ( ) yields 5-substituted-1,3,4-oxadiazole-2-thiols (thione tautomers).
4.3. Pathway C: Reductive Cyclization (Indole Potential)
While less common for the hydrazide specifically, the ortho-nitro motif is classically associated with indole synthesis (e.g., Reissert or Batcho-Leimgruber). Reduction of the nitro group to an amine (
DOT Diagram: Chemical Reactivity Network
Figure 2: Divergent synthetic pathways leading to bioactive heterocycles.
Experimental Protocols
Protocol 5.1: Synthesis of 2-(2-Nitrophenyl)acetohydrazide
Validated based on standard hydrazinolysis procedures [1, 2].
-
Preparation: Dissolve 10.0 mmol of Methyl 2-(2-nitrophenyl)acetate in 20 mL of absolute ethanol or methanol.
-
Addition: Slowly add 15.0 mmol of Hydrazine Hydrate (80% or 99%) dropwise to the stirring solution at room temperature. Note: Slow addition prevents localized overheating.
-
Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) for 4–8 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).
-
Isolation: Allow the solution to cool to room temperature. If precipitation does not occur, concentrate the solvent under reduced pressure (rotary evaporator) to half volume and cool in an ice bath.
-
Purification: Filter the resulting solid precipitate. Wash with cold ethanol (2 x 5 mL) and recrystallize from ethanol/water (2:1 ratio) to obtain needle-like crystals.
-
Yield: Expected yield 85–95%.
Protocol 5.2: Synthesis of Schiff Base Derivative
-
Mixing: Dissolve 1.0 mmol of 2-(2-Nitrophenyl)acetohydrazide in 15 mL of ethanol.
-
Condensation: Add 1.0 mmol of 4-Chlorobenzaldehyde (or substituted aldehyde) and 2-3 drops of glacial acetic acid (catalyst).
-
Reaction: Reflux for 2–4 hours.
-
Work-up: Cool the mixture. The hydrazone usually precipitates out. Filter, wash with cold ethanol, and dry.
Safety & Handling
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood with double gloves (nitrile).
-
Nitro Compounds: Potentially explosive if heated under confinement or subjected to shock. Avoid distilling the hydrazide to dryness at high temperatures.
-
Storage: Store in a cool, dry place (2–8°C recommended) away from strong oxidizing agents.
References
-
Praveen, A. S., Jasinski, J. P., Keeley, A. C., Yathirajan, H. S., & Narayana, B. (2012). 2-(2-Nitrophenyl)acetohydrazide . Acta Crystallographica Section E: Structure Reports Online, 68(12), o3436.
-
BOC Sciences. 2-(2-Nitrophenyl)acetohydrazide Product Page . BOC Sciences Product Catalog.
-
Tantawy, A. S., et al. (2020).[2] Synthesis and biological evaluation of some new 1,3,4-oxadiazole derivatives . Bioorganic Chemistry. (General reference for hydrazide-to-oxadiazole protocols).
-
Gomha, S. M., et al. (2015).[3] Synthesis and Biological Activities of Some New Bis(1,3,4-thiadiazole) and Bis(1,3,4-oxadiazole) Derivatives . Molecules. (Supporting reactivity of hydrazides with CS2).
